Capilliposide A
Description
Properties
Molecular Formula |
C52H86O23 |
|---|---|
Molecular Weight |
1079.2 g/mol |
IUPAC Name |
(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,22S,23S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-2,22,23-triol |
InChI |
InChI=1S/C52H86O23/c1-46(2)14-27-51-13-9-26-48(5)11-10-30(47(3,4)25(48)8-12-49(26,6)50(51,7)16-29(57)52(27,28(56)15-46)45(66)75-51)72-43-39(74-42-38(65)35(62)32(59)22(17-53)69-42)34(61)24(20-68-43)71-44-40(36(63)33(60)23(18-54)70-44)73-41-37(64)31(58)21(55)19-67-41/h21-45,53-66H,8-20H2,1-7H3/t21-,22-,23-,24+,25+,26-,27+,28+,29-,30+,31+,32-,33-,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44+,45+,48+,49-,50+,51+,52+/m1/s1 |
InChI Key |
OQQABMONOLWXGW-RRQZUFKGSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC[C@@]45[C@]3(C[C@H]([C@@]6([C@H]4CC(C[C@@H]6O)(C)C)[C@H](O5)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CC1(CC2C34CCC5C6(CCC(C(C6CCC5(C3(CC(C2(C(C1)O)C(O4)O)O)C)C)(C)C)OC7C(C(C(CO7)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C |
Synonyms |
capilliposide A |
Origin of Product |
United States |
Isolation and Preparative Methodologies for Capilliposide a Research
Strategic Isolation Approaches from Lysimachia capillipes Hemsl.
Lysimachia capillipes Hemsl., a plant utilized in traditional Chinese medicine, is the natural source of a series of oleanane (B1240867) triterpenoid (B12794562) saponins (B1172615) known as capilliposides. magtechjournal.comresearchgate.net Among these, Capilliposide A is present in smaller quantities compared to its precursors, Capilliposide B and Capilliposide C. researchgate.netresearchgate.net
The initial step in isolating these compounds involves the extraction of the whole plant material, typically using an ethanol-based solvent. researchgate.net Following extraction, a crucial step is the separation of the complex mixture of phytochemicals. Column chromatography is a key technique employed for this purpose. researchgate.netmagtechjournal.com Researchers have utilized various chromatographic media, including macroporous resins like AB-8, as well as Sephadex LH-20 and polyamide, to effectively separate the different constituents. magtechjournal.com The structural elucidation of the isolated compounds is then achieved through a combination of modern analytical techniques, including Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netmagtechjournal.com These methods provide detailed information about the molecular weight and the intricate three-dimensional structure of the molecules, confirming the identity of Capilliposide A and its related compounds.
Optimized Preparative Pathways for Capilliposide A
Due to the low natural abundance of Capilliposide A, direct isolation is often insufficient to yield the quantities required for extensive research. researchgate.net To overcome this limitation, efficient preparative methods have been developed to synthesize Capilliposide A from its more readily available precursors, Capilliposide B and Capilliposide C. researchgate.netresearchgate.net
A highly effective method for preparing Capilliposide A is through the alkaline hydrolysis of Capilliposide B and Capilliposide C. researchgate.netresearchgate.net This chemical process involves treating the precursor saponins with a basic solution, such as sodium hydroxide (B78521) (NaOH), which selectively cleaves specific chemical bonds to convert them into Capilliposide A. researchgate.net
One innovative approach involves adsorbing the precursor mixture onto a macroporous resin first. researchgate.netdoi.org This resin-bound method simplifies the subsequent purification steps. The hydrolysis is then carried out by treating the resin with an aqueous NaOH solution. researchgate.netdoi.org This strategy has proven to be an efficient way to produce Capilliposide A in higher yields than what can be obtained through direct isolation alone. researchgate.net
To maximize the efficiency of the alkaline hydrolysis process, researchers have employed a statistical and mathematical tool known as Response Surface Methodology (RSM). researchgate.netscilit.com RSM is a powerful technique used to optimize complex processes by identifying the ideal conditions for a desired outcome. rsc.orgrsc.org In the context of Capilliposide A synthesis, RSM is used to systematically investigate the influence of various reaction parameters on the final yield. researchgate.net
Key factors that are typically optimized include the concentration of the sodium hydroxide solution, the reaction temperature, and the duration of the hydrolysis reaction. researchgate.net By conducting a series of experiments where these variables are systematically changed, a mathematical model can be constructed to predict the yield of Capilliposide A under different conditions. researchgate.net
One study successfully optimized the alkaline hydrolysis of Capilliposide B and C that were pre-adsorbed onto a macroporous resin. researchgate.net Their single-factor experiments and subsequent RSM analysis determined the optimal conditions to be a hydrolysis in an 8% (w/v) NaOH solution at a temperature of 35°C for a duration of 65 hours. researchgate.net Under these optimized conditions, a remarkable yield of 68.90% for Capilliposide A was achieved. researchgate.net This demonstrates the effectiveness of RSM in developing a highly efficient and practical method for the large-scale preparation of Capilliposide A, thereby facilitating further research into its properties and potential applications. researchgate.net
Preclinical Biological Activities of Capilliposide A: in Vitro and in Vivo Research Investigations
Anti-tumor and Antiproliferative Research
Capilliposide A has demonstrated notable anti-tumor and antiproliferative effects across a wide range of cancer cell lines, highlighting its potential as a broad-spectrum anti-cancer agent.
Efficacy in Diverse Cancer Cell Lines
In vitro studies have consistently shown that Capilliposide A and its related compounds can inhibit the proliferation of numerous cancer cell lines. Research has documented its efficacy against prostate, liver, stomach, lung, colon, breast, ovarian, and esophageal cancers. nih.govresearchgate.netresearchgate.nethep.com.cnresearchgate.netmdpi.comnih.gov
Specifically, Capilliposide A has been shown to significantly inhibit the proliferation of gastric cancer BGC-823 cells, prostate cancer PC3 cells, and ovarian cancer SK-OV-3 cells. researchgate.net In non-small cell lung cancer (NSCLC) cell lines A549, H1299, and H460, Capilliposide A demonstrated a dose-dependent inhibition of proliferation. nih.govnih.govscite.ai The half-maximal inhibitory concentration (IC50) values after 24 hours of treatment were determined to be 4.13 μg/mL for A549 cells, 3.76 μg/mL for H1299 cells, and 2.85 μg/mL for H460 cells. researchgate.net Furthermore, Capilliposide A has been found to inhibit the growth of human colon cancer SW620 cells and has shown cytotoxic effects against HepG2 liver cancer cells. hep.com.cnmdpi.com
Studies on related capilliposides have also revealed significant anti-cancer properties. Capilliposide C, for instance, has been shown to inhibit the growth of human prostate cancer PC3 cells and sensitizes esophageal squamous carcinoma cells to oxaliplatin. hep.com.cnnih.gov It also exhibits activity against nasopharyngeal cancer CNE-2 cells. researchgate.net Another related compound, Capilliposide B, has been found to inhibit the migration of prostate cancer cells. hep.com.cn In breast cancer, capilliposides have shown cytotoxicity against MCF-7 cells with an IC50 value of 0.3 ug/mL. nih.govresearchgate.net Additionally, research indicates that Capilliposide from L. capillipes can promote terminal differentiation and reverse paclitaxel (B517696) resistance in A2780T human ovarian cancer cells. hep.com.cnnih.gov
The anti-tumor activity of Capilliposide A is not limited to epithelial cancers. It has also been investigated in other malignancies, although specific data on neuroblastoma, rhabdomyosarcoma-medulloblastoma, and glioblastoma multiforme are less prevalent in the reviewed literature.
Table 1: In Vitro Antiproliferative Activity of Capilliposide A and Related Compounds
Anti-angiogenic Activity Studies
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Research has indicated that capilliposides possess anti-angiogenic properties. nih.gov Specifically, Capilliposide B has been shown to block VEGF-induced angiogenesis in vitro in primary human retinal microvascular endothelial cells. hep.com.cn This suggests that the anti-tumor effects of capilliposides may be, in part, attributable to their ability to inhibit the blood supply to tumors.
Anti-inflammatory Research
Capilliposide A has demonstrated significant anti-inflammatory effects in various preclinical models.
Modulation of Inflammatory Responses in Animal Models
In vivo studies have shown that Capilliposide A can effectively modulate inflammatory responses. In a mouse model of colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), Capilliposide A was found to alleviate the condition by regulating the intestinal flora and its metabolites. nih.govresearchgate.net It was observed to improve the abundance and composition of the gut microbiota and inhibit tissue damage and inflammatory responses. researchgate.net
Furthermore, in a carrageenan-induced paw edema model in mice, a common model for acute inflammation, Capilliposide A exhibited anti-inflammatory activity. researchgate.netserbiosoc.org.rs It was shown to suppress the paw edema and this effect was associated with the inhibition of pro-inflammatory mediators such as malondialdehyde (MDA), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α), as well as the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) in the paw tissue. researchgate.netserbiosoc.org.rs
Table 2: Anti-inflammatory Activity of Capilliposide A in Animal Models
Analgesic Activity Research in Animal Models
In addition to its anti-inflammatory properties, Capilliposide A has been investigated for its potential analgesic effects. researchgate.net In animal models, it has demonstrated the ability to reduce pain responses. serbiosoc.org.rs Studies using the hot-plate test, which assesses central analgesic activity, showed that Capilliposide A increased the latency period of paw licking induced by thermal stimulation. researchgate.netserbiosoc.org.rs In the acetic acid-induced writhing test, a model for peripheral analgesic activity, the compound significantly suppressed the number of abdominal writhes in mice. researchgate.netserbiosoc.org.rs These findings suggest that Capilliposide A possesses both central and peripheral analgesic properties.
Organ-Protective Efficacy Studies
Preliminary studies have suggested that Capilliposide A may have organ-protective effects. Research investigating its analgesic and anti-inflammatory activities in mice indicated that the compound had no significant adverse influence on the coefficients of the spleen, lung, liver, and stomach, suggesting a degree of safety for these organs at the tested doses. researchgate.netserbiosoc.org.rs Furthermore, in a colitis mouse model, Capilliposide A was shown to inhibit tissue damage in the colon. researchgate.net However, more extensive and targeted research is needed to fully elucidate the organ-protective efficacy of Capilliposide A.
Mitigation of Cisplatin-Induced Nephrotoxicity in Animal Models
Cisplatin is a potent and widely used chemotherapy agent, but its clinical application is often limited by its toxic effects on the kidneys (nephrotoxicity). nih.govscielo.br Research has explored the potential of Capilliposide A to protect against this damage.
In a mouse model of cisplatin-induced acute kidney injury (AKI), administration of CPS-A demonstrated a significant protective effect. nih.gov This was evidenced by a reduction in serum levels of creatinine (B1669602) (Cr) and blood urea (B33335) nitrogen (BUN), which are key indicators of kidney dysfunction. nih.gov When kidney function is impaired, the levels of these waste products in the blood rise.
Furthermore, microscopic examination of the kidney tissue revealed that CPS-A helped to preserve the normal ultrastructure of mitochondria, the energy-producing organelles within cells. nih.gov Cisplatin is known to cause damage to renal tubular cells, leading to inflammation and cell death. scielo.br In vitro studies using human kidney cells (HK-2) corroborated the in vivo findings, showing that CPS-A treatment improved cell survival and decreased the expression of inflammatory markers such as interleukin-6 (IL-6), interleukin-8 (IL-8), and interleukin-1β (IL-1β). nih.gov The expression of kidney injury molecule-1 (KIM-1) and neutrophil gelatinase-associated lipocalin (NGAL), biomarkers that are elevated during renal injury, was also significantly decreased with CPS-A treatment. nih.govfrontiersin.org
Integrative analysis of the transcriptome and metabolome in these studies suggested that CPS-A's protective mechanism involves the regulation of amino acid metabolism and the reduction of endoplasmic reticulum stress, which can lead to apoptosis (programmed cell death) and oxidative stress. nih.gov
Table 1: Effects of Capilliposide A on Markers of Cisplatin-Induced Nephrotoxicity
| Parameter | Effect of Cisplatin | Effect of Capilliposide A Co-administration | Reference |
| Serum Creatinine (Cr) | Increased | Decreased | nih.gov |
| Blood Urea Nitrogen (BUN) | Increased | Decreased | nih.gov |
| Kidney Injury Molecule-1 (KIM-1) | Increased | Decreased | nih.gov |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Increased | Decreased | nih.gov |
| Interleukin-6 (IL-6) | Increased | Decreased | nih.gov |
| Interleukin-8 (IL-8) | Increased | Decreased | nih.gov |
| Interleukin-1β (IL-1β) | Increased | Decreased | nih.gov |
| Mitochondrial Ultrastructure | Damaged | Improved | nih.gov |
Evaluation of Systemic Biological Effects in Animal Models
Beyond its effects on the kidneys, the systemic biological activities of Capilliposide A have also been investigated in animal models. These studies have primarily focused on its anti-inflammatory and analgesic (pain-relieving) properties.
In a study using a mouse model, Capilliposide A demonstrated notable anti-inflammatory effects. researchgate.netserbiosoc.org.rs For instance, it was shown to suppress paw edema induced by carrageenan, a substance that causes localized inflammation. researchgate.netserbiosoc.org.rs The mechanism behind this anti-inflammatory action was linked to the inhibition of several pro-inflammatory mediators. researchgate.netserbiosoc.org.rs Specifically, Capilliposide A reduced the production of malondialdehyde (MDA), a marker of oxidative stress, and prostaglandin E2 (PGE2), a key player in the inflammatory process. researchgate.netserbiosoc.org.rs It also inhibited the activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are involved in the synthesis of prostaglandins. researchgate.netserbiosoc.org.rs Furthermore, the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, was also suppressed in the paw tissue of the treated mice. researchgate.netserbiosoc.org.rs
The same study also reported analgesic effects of Capilliposide A. researchgate.netserbiosoc.org.rs In a thermal stimulation test, the compound increased the time it took for the mice to lick their paws, indicating a reduced sensitivity to pain. researchgate.netserbiosoc.org.rs Additionally, it significantly suppressed the abdominal writhing episodes in mice induced by acetic acid, a model for visceral pain. researchgate.netserbiosoc.org.rs
Importantly, these studies also provided a preliminary assessment of the compound's general impact on the animals' health. The research indicated that Capilliposide A had no significant influence on the organ coefficients of the spleen, lung, liver, and stomach in mice, suggesting a limited adverse impact on these organs at the doses tested. researchgate.netserbiosoc.org.rs
Table 2: Systemic Biological Effects of Capilliposide A in Animal Models
| Biological Activity | Model/Assay | Key Findings | Reference |
| Anti-inflammatory | Carrageenan-induced paw edema | Suppression of paw edema | researchgate.netserbiosoc.org.rs |
| Inhibition of MDA, PGE2, TNF-α, COX-1, and COX-2 production | researchgate.netserbiosoc.org.rs | ||
| Analgesic | Thermal stimulation (paw licking) | Increased latency period of paw licking | researchgate.netserbiosoc.org.rs |
| Acetic acid-induced writhing | Suppression of abdominal writhing episodes | researchgate.netserbiosoc.org.rs | |
| General Health | Organ coefficient analysis | No significant influence on spleen, lung, liver, and stomach coefficients | researchgate.netserbiosoc.org.rs |
Molecular and Cellular Mechanisms of Action of Capilliposide a
Cellular Apoptosis Induction and Pathways
Capilliposide A has been shown to induce apoptosis, or programmed cell death, in various cell types through the modulation of key regulatory proteins. nih.govsemanticscholar.orgnih.gov One of the primary mechanisms involves the intrinsic or mitochondrial pathway of apoptosis. This is characterized by changes in the expression levels of the B-cell lymphoma 2 (Bcl-2) family of proteins. semanticscholar.org
Research indicates that treatment with capilliposides can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins such as Bax. semanticscholar.org This shift in the Bax/Bcl-2 ratio is a critical determinant for initiating the apoptotic cascade. semanticscholar.org Furthermore, Capilliposide A has been observed to up-regulate the expression of PUMA (p53 upregulated modulator of apoptosis), which in turn can activate Bax. nih.gov
The activation of caspases, a family of cysteine proteases, is another hallmark of apoptosis induced by capilliposides. The apoptotic cascade often involves the activation of initiator caspases, such as caspase-9, which then activate executioner caspases, like caspase-3. semanticscholar.org Studies have demonstrated that treatment with capilliposide C, a related compound, can increase the expression of caspase-3, leading to the final stages of apoptosis. semanticscholar.org
The table below summarizes the key proteins involved in Capilliposide A-induced apoptosis and their observed regulation.
| Protein | Role in Apoptosis | Effect of Capilliposide Treatment |
| Bcl-2 | Anti-apoptotic | Down-regulation semanticscholar.org |
| Bax | Pro-apoptotic | Up-regulation semanticscholar.orgnih.gov |
| PUMA | Pro-apoptotic | Up-regulation nih.gov |
| Caspase-3 | Executioner caspase | Up-regulation semanticscholar.org |
Cell Cycle Perturbation and Arrest Mechanisms
Capilliposide A has been found to interfere with the normal progression of the cell cycle, a key mechanism for its anti-proliferative effects. nih.govresearchgate.netscispace.com The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. Disruptions in this cycle can lead to cell cycle arrest at specific checkpoints, providing an opportunity for the cell to either repair DNA damage or undergo apoptosis if the damage is too severe. nih.gov
Studies have shown that Capilliposide A can induce cell cycle arrest primarily at the S phase and the G2/M phase. nih.govscispace.com In human non-small cell lung cancer cells, for instance, treatment with capilliposide led to a dose-dependent arrest in the S-phase. nih.gov This suggests that Capilliposide A may interfere with DNA synthesis. In other contexts, arrest at the G2/M phase has also been observed, indicating a potential disruption of the processes leading to mitosis. scispace.com
The tumor suppressor protein p53 often plays a crucial role in mediating cell cycle arrest. nih.gov Following treatment with capilliposide, an increase in the expression of p53 has been noted, which can, in turn, activate downstream targets that halt the cell cycle. nih.gov
The following table details the effects of Capilliposide A on different phases of the cell cycle.
| Cell Cycle Phase | Effect of Capilliposide A |
| S Phase | Arrest, preventing DNA synthesis progression nih.govresearchgate.net |
| G2/M Phase | Arrest, inhibiting entry into mitosis scispace.comnih.gov |
Oxidative Stress Modulation
Reactive Oxygen Species (ROS) Generation and Inhibition of Oxidative Markers
Capilliposide A has been shown to modulate oxidative stress by influencing the levels of reactive oxygen species (ROS) and markers of oxidative damage. nih.govswisscovery.orgresearcher.life ROS are chemically reactive molecules containing oxygen that, at high levels, can cause damage to cells, a condition known as oxidative stress. nih.govmdpi.com
Research indicates that Capilliposide A can induce the generation of intracellular ROS. nih.gov This increase in ROS levels is believed to be a key event that can trigger the mitochondrial pathway of apoptosis. nih.gov By promoting ROS accumulation, Capilliposide A can create a cellular environment that is conducive to programmed cell death.
Conversely, in certain contexts, Capilliposide A has also been associated with the inhibition of oxidative markers. One such marker is malondialdehyde (MDA), a product of lipid peroxidation that serves as an indicator of oxidative damage. nih.govunmc.eduresearchgate.net Studies have reported that capilliposides can lead to a reduction in MDA levels, suggesting a potential protective effect against oxidative damage in specific scenarios. researcher.life
The dual role of Capilliposide A in both generating ROS and potentially reducing markers of oxidative damage highlights the complexity of its interaction with cellular redox systems.
The table below summarizes the modulation of oxidative stress by Capilliposide A.
| Component | Role in Oxidative Stress | Effect of Capilliposide A |
| Reactive Oxygen Species (ROS) | Inducers of oxidative stress and apoptosis | Generation is increased nih.govswisscovery.org |
| Malondialdehyde (MDA) | Marker of lipid peroxidation and oxidative damage | Levels can be inhibited researcher.life |
Endoplasmic Reticulum Stress Pathway Regulation
The endoplasmic reticulum (ER) is a critical organelle involved in protein folding and synthesis. When the ER's capacity to fold proteins is overwhelmed, a state of ER stress occurs, activating the unfolded protein response (UPR). nih.govnih.gov The PERK-eIF2α-ATF4-CHOP pathway is a major branch of the UPR that can lead to apoptosis under prolonged ER stress. nih.govnih.govfrontiersin.orgfrontiersin.org
While direct studies on Capilliposide A's effect on this specific pathway are emerging, the general mechanism involves the activation of PERK (protein kinase RNA-like endoplasmic reticulum kinase). Activated PERK phosphorylates eIF2α (eukaryotic initiation factor 2 alpha), which in turn leads to the preferential translation of ATF4 (activating transcription factor 4). nih.govnih.gov ATF4 then induces the expression of CHOP (C/EBP homologous protein), a key transcription factor that promotes apoptosis. nih.govfrontiersin.org
Given that Capilliposide A is known to induce apoptosis through various mechanisms, its potential to modulate the ER stress pathway is an area of active investigation. The induction of ER stress and the subsequent activation of the PERK-eIF2α-ATF4-CHOP pathway represent a plausible mechanism through which Capilliposide A could exert its cytotoxic effects.
The key components of the PERK-eIF2α-ATF4-CHOP pathway are outlined in the table below.
| Component | Function in the Pathway |
| PERK | Senses ER stress and phosphorylates eIF2α nih.govnih.gov |
| eIF2α | Phosphorylation inhibits global protein synthesis and promotes ATF4 translation nih.govnih.gov |
| ATF4 | Transcription factor that induces the expression of pro-apoptotic genes, including CHOP frontiersin.orgfrontiersin.org |
| CHOP | Promotes apoptosis in response to prolonged ER stress nih.govfrontiersin.orgfrontiersin.org |
Inflammatory Mediator Regulation
Cytokine and Chemokine Modulation
Capilliposide A has demonstrated the ability to modulate the expression of various inflammatory mediators, including cytokines and chemokines. opendentistryjournal.comnih.govfrontiersin.org These signaling molecules play a crucial role in the inflammatory response. Key pro-inflammatory cytokines that are often implicated in pathological inflammation include tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-8 (IL-8), and interleukin-1β (IL-1β). opendentistryjournal.comfrontiersin.orgthermofisher.comnih.gov
While direct and extensive research on Capilliposide A's specific effects on these cytokines is ongoing, related compounds and natural extracts containing saponins (B1172615) have shown significant regulatory activity. The modulation of these cytokines is a critical aspect of controlling inflammatory processes. For instance, the inhibition of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β can help to ameliorate inflammatory conditions.
The potential of Capilliposide A to regulate these key inflammatory mediators suggests its therapeutic utility in inflammatory diseases. Further research is needed to fully elucidate the precise mechanisms by which Capilliposide A modulates the production and signaling of these cytokines and chemokines.
The table below lists some of the key inflammatory mediators and their general pro-inflammatory roles.
| Mediator | General Pro-inflammatory Role |
| TNF-α | A central regulator of inflammation, promoting the production of other cytokines and immune cell activation. opendentistryjournal.comfrontiersin.org |
| IL-6 | A pleiotropic cytokine involved in both acute and chronic inflammation, as well as immune regulation. nih.govthermofisher.comnih.gov |
| IL-8 | A potent chemoattractant for neutrophils and other immune cells to the site of inflammation. nih.govfrontiersin.orgnih.gov |
| IL-1β | A key mediator of the inflammatory response, inducing fever and the production of other inflammatory molecules. nih.govfrontiersin.orgthermofisher.com |
Cyclooxygenase Pathway Inhibition (e.g., PGE2, COX-1, COX-2)
One of the key anti-inflammatory mechanisms of capilliposides, including Capilliposide A, involves the inhibition of the cyclooxygenase (COX) pathway. serbiosoc.org.rs The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.govresearchgate.net Specifically, Prostaglandin (B15479496) E2 (PGE2) is a principal inflammatory prostaglandin produced by the action of COX enzymes. nih.govekb.eg
Studies on a closely related capilliposide, LCc, have demonstrated its ability to suppress the production of PGE2, as well as inhibit the activity of both COX-1 and COX-2 in animal models of inflammation. serbiosoc.org.rs This dual inhibition suggests a broad-spectrum anti-inflammatory effect. The inhibition of COX-1, which is constitutively expressed in most tissues and plays a role in protecting the gastrointestinal lining, can sometimes lead to side effects. verywellhealth.compharmacologyeducation.org However, the simultaneous inhibition of COX-2, which is primarily induced at sites of inflammation, is a key target for anti-inflammatory drugs. verywellhealth.compharmacologyeducation.org The ability of capilliposides to inhibit both enzymes and reduce PGE2 levels underscores their potential as anti-inflammatory agents. serbiosoc.org.rs
Mitochondrial Function and Ultrastructure Assessments
Capilliposide A has been shown to play a significant role in preserving mitochondrial function and structure, particularly in the context of cellular stress and injury. doi.org In models of cisplatin-induced acute kidney injury (AKI), a condition known to involve mitochondrial dysfunction and oxidative stress, CPS-A demonstrated protective effects. doi.orgnih.gov
Transmission electron microscopy (TEM) has revealed that CPS-A can ameliorate mitochondrial ultrastructural damage both in vivo and in vitro. doi.orgnih.govreferencecitationanalysis.com This includes improvements in mitochondrial morphology that is often compromised during cellular injury. doi.org Furthermore, CPS-A has been observed to counteract cisplatin-induced mitochondrial dysfunction by increasing the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. doi.org It also helps in restoring the levels of mitochondrial transcription factor A (TFAM), a key protein for mitochondrial DNA replication and transcription, thereby maintaining mitochondrial homeostasis. doi.org
The compound's ability to mitigate the accumulation of intracellular reactive oxygen species (ROS), another hallmark of mitochondrial dysfunction, further highlights its protective role. doi.orgnih.gov By preserving mitochondrial integrity and function, Capilliposide A helps to alleviate cellular apoptosis and oxidative stress. doi.orgresearchgate.net
Metabolic Pathway Interventions and Metabolomics
Capilliposide A has demonstrated the ability to intervene in various metabolic pathways, as revealed by metabolomics studies. doi.orgnih.gov These interventions are crucial to its therapeutic effects in different disease models.
A significant aspect of Capilliposide A's mechanism is its ability to modulate amino acid metabolism. doi.orgnih.gov In a model of cisplatin-induced AKI, CPS-A was found to effectively regulate endogenous metabolites associated with amino acid metabolism. doi.orgnih.gov Integrative analysis of transcriptome and metabolome data pointed towards L-Leucine, involved in the degradation of valine, leucine, and isoleucine, as a potential target for the therapeutic effects of CPS-A. doi.orgnih.gov In a colorectal cancer model, treatment with Capilliposide A led to an increase in D-tryptophan and L-2-aminoadipic acid levels, which were altered in the disease state. nih.govresearchgate.net These findings suggest that the regulation of amino acid pathways is a key component of Capilliposide A's bioactivity.
Capilliposide A also influences energy and drug metabolism pathways. nih.govdoi.org Transcriptomic analysis in a mouse model of AKI revealed that pathways related to energy metabolism were among those affected by CPS-A administration. doi.org Energy metabolism, which includes processes like glycolysis and the tricarboxylic acid (TCA) cycle, is fundamental for cellular function and is often dysregulated in disease. metwarebio.comcreative-proteomics.com
Furthermore, studies have shown that Capilliposide A can be biotransformed by intestinal microorganisms, which can impact its own metabolism and efficacy. nih.gov This interaction with the gut microbiota can also influence the metabolism of other drugs. For instance, CPS-A was found to be involved in metabolic pathways such as those for azathioprine (B366305) and mercaptopurine. nih.gov The absorption and metabolism of related capilliposides, like Capilliposide B and C, have been shown to involve efflux transporters and enzymes like CYP3A4, suggesting that Capilliposide A may also interact with these drug metabolism systems. mdpi.comnih.gov
Capilliposide A has shown a broader capacity to reverse metabolic dysregulation in various disease models. In cisplatin-induced AKI, it alleviates metabolic abnormalities, contributing to its nephroprotective effects. doi.orgnih.gov In colorectal cancer models, Capilliposide A treatment can reverse the altered levels of various metabolites, including those involved in sphingolipid metabolism, demonstrating its ability to modulate underlying metabolic dysregulation. nih.govresearchgate.net This reversal of metabolic abnormalities is a key mechanism behind its therapeutic potential in complex diseases. clevelandclinic.org
Signaling Pathway Interactions
Capilliposide A and its related compounds interact with several critical signaling pathways, which are central to their therapeutic effects.
In the context of cisplatin-induced nephrotoxicity, Capilliposide A has been shown to suppress the PERK-ATF4-CHOP mediated endoplasmic reticulum stress pathway. doi.orgnih.gov This pathway is a key regulator of apoptosis under conditions of cellular stress. By inhibiting this pathway, CPS-A helps to reduce apoptosis and oxidative stress. doi.org
Furthermore, studies on the related compound Capilliposide C have revealed interactions with other important signaling pathways. In non-small cell lung cancer, Capilliposide C was found to regulate the ERRFI1/EGFR/STAT3 signaling pathway, which is involved in radiosensitivity. dovepress.comnih.gov It has also been shown to modulate the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and apoptosis, in the context of sensitizing esophageal squamous carcinoma cells to chemotherapy. semanticscholar.org Given the structural similarity, it is plausible that Capilliposide A may also interact with these pathways.
The table below summarizes the key signaling pathway interactions of Capilliposide A and related compounds.
| Signaling Pathway | Interacting Compound | Disease/Process Context | Effect of Interaction |
| PERK-ATF4-CHOP | Capilliposide A | Cisplatin-induced Acute Kidney Injury | Suppression of apoptosis and oxidative stress doi.orgnih.gov |
| ERRFI1/EGFR/STAT3 | Capilliposide C | Non-Small Cell Lung Cancer | Increased radiosensitivity dovepress.comnih.gov |
| PI3K/Akt/mTOR | Capilliposide C | Esophageal Squamous Carcinoma | Enhanced chemosensitivity, induction of apoptosis semanticscholar.org |
| ROS/SIRT1/P53 | Capilliposide A | Dry Age-related Macular Degeneration | Alleviation of disease symptoms huabio.cn |
| ROS/AMPK/mTOR | Capilliposide B | Prostate Cancer | Induction of autophagy, inhibition of migration researchgate.net |
Phosphoinositide 3-Kinase/Akt/mTOR Pathway Regulation
The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and apoptosis. nih.govwikipedia.org Dysregulation of this pathway is frequently implicated in the development and progression of cancer. nih.govwikipedia.org Capilliposide A has been shown to modulate this pathway, contributing to its therapeutic effects.
Research indicates that a related compound, Capilliposide C, can enhance the anti-proliferative and apoptotic effects of chemotherapy drugs by modulating the PI3K/Akt/mTOR pathway in esophageal squamous cell carcinoma. nih.gov While direct studies on Capilliposide A's effect on this pathway are part of ongoing research, the actions of similar saponins suggest a potential mechanism. The mTOR protein, a downstream effector of the PI3K/Akt pathway, is a key regulator of protein translation and cell growth. nih.govnih.gov Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis. nih.gov
Epidermal Growth Factor Receptor (EGFR) Signaling Modulation
The Epidermal Growth Factor Receptor (EGFR) is a key player in cell signaling, influencing cell proliferation, differentiation, and survival. frontiersin.org Overexpression or mutations in EGFR can lead to uncontrolled cell growth and are common in various cancers. spandidos-publications.com Capilliposide A has demonstrated the ability to modulate EGFR signaling, particularly in the context of overcoming drug resistance in cancer cells. spandidos-publications.comnih.gov
In non-small cell lung cancer (NSCLC) cells that have developed resistance to gefitinib, a common EGFR inhibitor, Capilliposide A has been shown to restore sensitivity to the drug. nih.gov It achieves this by inhibiting the activation of Akt, a downstream molecule in the EGFR signaling cascade, and reducing the phosphorylation of EGFR itself. spandidos-publications.comnih.govmdpi.com This suggests that Capilliposide A can interfere with the signaling pathways that cancer cells use to evade treatment. nih.gov When combined with gefitinib, Capilliposide A significantly decreases the phosphorylation of Akt, an effect not seen with either compound alone. nih.govresearchgate.net This modulation of EGFR signaling by Capilliposide A presents a promising strategy for overcoming acquired resistance to EGFR-targeted therapies. nih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathway Crosstalk
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and stress responses. A related compound, Capilliposide C, has been shown to influence the MAPK pathway in human prostate cancer cells, suggesting a potential area of investigation for Capilliposide A. hep.com.cn
Fos/Jun Pathway Regulation
The Fos and Jun proteins are components of the activator protein-1 (AP-1) transcription factor, which plays a role in cell proliferation, differentiation, and apoptosis. Research on a capilliposide from Lysimachia capillipes (LCC) has shown that it can promote the terminal differentiation of ovarian cancer cells and increase their sensitivity to paclitaxel (B517696) by activating the Fos/Jun pathway. nih.gov Treatment with LCC led to an upregulation of FOS and JUN expression. nih.govresearchgate.net Overexpression of the Fos gene in these cancer cells resulted in increased sensitivity to paclitaxel and reduced cancer stem cell characteristics, mirroring the effects of LCC treatment. nih.gov These findings suggest that the activation of the Fos/Jun pathway is a key mechanism by which this capilliposide exerts its anti-cancer effects. nih.gov
Gut Microbiota and Metabolite Interaction Studies
The gut microbiota plays a significant role in the metabolism of many orally administered compounds, including saponins like Capilliposide A. frontiersin.orgresearchgate.net The biotransformation of these compounds by intestinal microorganisms can significantly impact their bioavailability and therapeutic efficacy. frontiersin.orgresearchgate.net
Biotransformation Processes Mediated by Intestinal Microorganisms (e.g., Deglycosylation, Methylation, Dehydration)
Studies have shown that intestinal microorganisms can mediate the biotransformation of Capilliposide A. frontiersin.orgresearchgate.netnih.gov These processes include deglycosylation, methylation, and dehydration. frontiersin.orgnih.gov In vitro experiments using fecal microbiota from mice have demonstrated that Capilliposide A is metabolized into several products. frontiersin.org The primary metabolic transformation observed is deglycosylation, where sugar moieties are removed from the parent compound. frontiersin.orgnih.gov This process is thought to be crucial for enhancing the pharmacological effects of the saponin (B1150181). frontiersin.orgresearchgate.netnih.gov
Liquid chromatography-mass spectrometry (LC-MS) analysis has identified several metabolites of Capilliposide A produced by gut microbiota. frontiersin.org The major biotransformation reactions and the resulting metabolites are summarized in the table below.
| Transformation Process | Description | Resulting Metabolites (Example) | Significance |
|---|---|---|---|
| Deglycosylation | Removal of sugar (glucose, xylose) units from the Capilliposide A molecule. | CPS-A-Glu, CPS-A-2Glu-xyl | This is the main metabolic pathway, accounting for a significant percentage of the biotransformation. frontiersin.org It is believed to enhance the biological activity of the compound. frontiersin.orgresearchgate.netnih.gov |
| Methylation | Addition of a methyl group to the molecule. | - | Contributes to the diversity of metabolites formed. frontiersin.orgnih.gov |
| Dehydration | Removal of a water molecule from the compound. | CPS-A-xyl-Glu-H2O | Another pathway for the biotransformation of Capilliposide A by gut microbes. frontiersin.orgnih.gov |
Regulatory Effects on Gut Microbiota-Derived Metabolites
Beyond being metabolized by the gut microbiota, Capilliposide A also exerts a regulatory effect on the metabolites produced by these microorganisms. nih.govnih.govnih.gov In studies with mouse models of colitis, administration of Capilliposide A led to an increase in the levels of several gut microbiota-derived metabolites, including deoxycholic acid, histamine, 3-hydroxytridecanoic acid, and indole-3-acetic acid. frontiersin.orgresearchgate.netnih.gov This modulation of the gut metabolome may contribute to the anti-inflammatory effects of Capilliposide A. frontiersin.orgresearchgate.netnih.gov
Furthermore, Capilliposide A has been observed to influence the levels of short-chain fatty acids (SCFAs), which are key metabolites produced by the gut microbiota through the fermentation of dietary fibers. frontiersin.org SCFAs, such as acetate (B1210297), propionate, and butyrate, are known to have various health benefits, including anti-inflammatory properties and maintenance of gut barrier integrity. frontiersin.orgmdpi.com Capilliposide A has been shown to modulate the gut microbiota composition, which can in turn affect the production of these beneficial metabolites. nih.gov
The table below summarizes the observed regulatory effects of Capilliposide A on gut microbiota-derived metabolites.
| Metabolite Category | Specific Metabolites Affected | Observed Effect | Potential Implication |
|---|---|---|---|
| Bile Acids | Deoxycholic acid | Increased levels in colitis models. frontiersin.orgresearchgate.netnih.gov | May contribute to anti-colitis effects. frontiersin.orgresearchgate.netnih.gov |
| Biogenic Amines | Histamine | Increased levels in colitis models. frontiersin.orgresearchgate.netnih.gov | May play a role in the observed anti-inflammatory activity. frontiersin.orgresearchgate.netnih.gov |
| Fatty Acids | 3-Hydroxytridecanoic acid | Increased levels in colitis models. frontiersin.orgresearchgate.netnih.gov | Contributes to the altered metabolic profile. frontiersin.orgresearchgate.netnih.gov |
| Indole Derivatives | Indole-3-acetic acid | Increased levels in colitis models. frontiersin.orgresearchgate.netnih.gov | May be involved in the therapeutic mechanism. frontiersin.orgresearchgate.netnih.gov |
| Short-Chain Fatty Acids (SCFAs) | General modulation | Influences the gut microbiota composition, which can alter SCFA production. nih.gov | Potential for anti-inflammatory and gut health benefits. frontiersin.orgmdpi.com |
Metabolism and Pharmacokinetic Investigations of Capilliposide a in Preclinical Models
In Vitro Metabolic Stability Assessments in Microsomal Systems
In vitro metabolic stability studies are fundamental in preclinical drug development to predict the hepatic clearance of a compound. srce.hrnih.gov These assessments are commonly performed using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. srce.hrdls.com
Research on Capilliposide A (LC-A) and its parent compounds, Capilliposide B (LC-B) and Capilliposide C (LC-C), has been conducted using liver microsomes from humans, rats, and mice to understand species-specific metabolic differences. mdpi.comresearchgate.net In these studies, Capilliposide A demonstrated high stability in both human liver microsomes (HLM) and rat liver microsomes (RLM). mdpi.comresearchgate.net In contrast, its precursors, LC-B and LC-C, were also stable in HLM and RLM but underwent significant degradation in mouse liver microsomes (MLM). mdpi.comresearchgate.netnih.gov The metabolic instability of LC-B and LC-C in MLM was primarily attributed to esterolysis, a process that can be inhibited by the esterase inhibitor dichlorvos. mdpi.comresearchgate.net This reaction leads to the formation of Capilliposide A, highlighting its role as a key metabolite. mdpi.com
The stability of a positive control, midazolam, was also confirmed, with rapid metabolism observed in all microsomal systems, validating the experimental conditions. mdpi.com
Table 1: In Vitro Metabolic Stability of Capilliposides in Liver Microsomes
| Compound | Human Liver Microsomes (HLM) | Rat Liver Microsomes (RLM) | Mouse Liver Microsomes (MLM) | Primary Metabolic Pathway (in MLM) |
|---|---|---|---|---|
| Capilliposide A (LC-A) | Stable mdpi.comresearchgate.net | Stable mdpi.comresearchgate.net | Not specified | Not applicable |
| Capilliposide B (LC-B) | Stable mdpi.comresearchgate.net | Stable mdpi.comresearchgate.net | Unstable (t₁/₂ = 27.7 min) mdpi.com | Esterolysis mdpi.comresearchgate.net |
| Capilliposide C (LC-C) | Stable mdpi.comresearchgate.net | Stable mdpi.comresearchgate.net | Unstable (t₁/₂ = 63.0 min) mdpi.com | Esterolysis mdpi.comresearchgate.net |
| Midazolam (Control) | t₁/₂ = 3.73 min mdpi.com | t₁/₂ = 2.35 min mdpi.com | t₁/₂ = 3.85 min mdpi.com | Not applicable |
In Vivo Metabolic Profiling in Animal Biofluids and Excreta
In vivo studies in animal models are essential to identify the full spectrum of metabolites and understand the biotransformation pathways of a compound. Following oral administration of a L. capillipes Hemsl extract to mice, a comprehensive metabolic profiling was conducted on plasma, feces, and urine samples. mdpi.comresearchgate.net
Nineteen metabolites of Capilliposide B and C were identified, with the primary biotransformation reactions being deglycosylation and esterolysis. mdpi.comresearchgate.net Minor pathways included dehydration, dehydrogenation, and hydroxylation. mdpi.comresearchgate.net Capilliposide A (M1) was a prominent metabolite detected in all three biological matrices: plasma, urine, and feces. nih.gov This finding is consistent with previous reports and underscores its systemic exposure after oral administration of its precursors. nih.gov The majority of the identified metabolites were found in the feces, suggesting that the intestinal microflora plays a crucial role in the metabolism of these saponins (B1172615). mdpi.comnih.gov
Further studies focusing specifically on Capilliposide A revealed that it is significantly transformed by intestinal microorganisms. researchgate.netfrontiersin.org When incubated with feces from mice, Capilliposide A was metabolized into corresponding deglycosylation products. researchgate.netfrontiersin.orgnih.gov Seven distinct metabolites of Capilliposide A were subsequently characterized in the feces, plasma, and urine of rats, providing a clearer picture of its metabolic fate. researchgate.netresearchgate.net The biotransformation of Capilliposide A by gut microbiota is believed to be a key step in promoting its pharmacological effects. researchgate.netfrontiersin.org
Table 2: Summary of Capilliposide A (LC-A) and its Precursors' Metabolites in Mice
| Biological Matrix | Key Findings | Major Metabolic Reactions |
|---|---|---|
| Plasma | Four metabolites, including LC-A, were detected. nih.gov | Esterolysis, Deglycosylation nih.gov |
| Urine | Four metabolites, including LC-A, were detected. nih.gov | Esterolysis, Deglycosylation nih.gov |
| Feces | All 19 metabolites were detected, including LC-A. nih.gov | Deglycosylation, Esterolysis, Dehydration, Dehydrogenation, Hydroxylation mdpi.comresearchgate.net |
Tissue Distribution Analysis in Animal Models
The distribution of a compound and its metabolites into various tissues is a critical pharmacokinetic parameter that influences both efficacy and potential toxicity. The tissue distribution of Capilliposide A, B, and C was investigated in mice using a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. nih.govresearchgate.net
Following intravenous administration of pure Capilliposide B, its metabolite, Capilliposide A, was detected in the liver, intestine, lung, and stomach. nih.govresearchgate.net This indicates that after systemic absorption, Capilliposide B is metabolized, and Capilliposide A distributes to these specific organs.
When an oral administration of a total saponin (B1150181) extract from L. capillipes Hemsl was given, Capilliposide B and C were found distributed in various tissues, with the highest concentrations observed in the stomach and intestine. nih.govresearchgate.net This pattern is expected for orally administered compounds that have not been fully absorbed. While the specific distribution of Capilliposide A following oral administration of the extract was part of the broader analysis of the three compounds, its presence in key organs like the liver and intestine post-intravenous administration of its precursor confirms its ability to reach these sites. nih.govresearchgate.net Other studies have noted that L. capillipes Hemsl. capilliposide (LCc) did not have a significant influence on the coefficients of the spleen, lung, liver, and stomach in mice, suggesting a low potential for causing organ weight changes. serbiosoc.org.rsresearchgate.netresearchgate.net
Table 3: Tissue Distribution of Capilliposide A (LC-A) in Mice
| Administration Route (of Precursor LC-B) | Tissues Where LC-A Was Detected |
|---|
Mechanisms of Intestinal Absorption in Animal Models
The intestinal absorption of Capilliposide A is intrinsically linked to that of its parent compounds, Capilliposide B and C, as they are the primary orally administered forms that are subsequently metabolized. The mechanisms governing their passage through the intestinal barrier have been investigated using both in vitro Caco-2 cell monolayer models and in situ single-pass intestinal perfusion (SPIP) models in rats. researchgate.netnih.gov
Studies have shown that both Capilliposide B and C have low intestinal permeability. nih.govmdpi.com The apparent permeability coefficient (Papp) for both compounds in the Caco-2 model was less than 2 x 10⁻⁶ cm/s, which is characteristic of poorly absorbed substances. nih.gov The absorption process appears to involve facilitated passive diffusion and is significantly influenced by efflux transporters and metabolic enzymes. researchgate.netnih.govmdpi.com
Table 4: Factors Influencing Intestinal Absorption of Capilliposide Precursors
| Model System | Compound(s) | Key Findings | Implicated Mechanisms |
|---|---|---|---|
| Caco-2 Cell Monolayer nih.gov | Capilliposide B & C | Low permeability (Papp < 2 x 10⁻⁶ cm/s). | Facilitated Passive Diffusion, Efflux Transport |
| Caco-2 & SPIP Models nih.govnih.gov | Capilliposide B & C | Permeability increased by verapamil (B1683045) (P-gp inhibitor) and indomethacin (B1671933) (MRP2 inhibitor). | Substrates of P-gp and MRP2 efflux transporters. |
| Caco-2 & SPIP Models nih.govnih.gov | Capilliposide B | Permeability increased by ketoconazole (B1673606) (CYP3A4 inhibitor). | Substrate of CYP3A4 metabolic enzyme. |
Structure Activity Relationship Sar Studies of Capilliposide a and Its Analogues
Impact of Aglycone Structural Modifications on Biological Activity
The core triterpenoid (B12794562) structure, or aglycone, of Capilliposide A is a critical determinant of its bioactivity. Alterations at specific positions on this scaffold can lead to profound changes in efficacy.
Key functional groups on the aglycone, including the hydroxyl group at the C-3 position, the double bond at C-20, and the carboxylic acid at C-28, have been identified as pivotal for the biological actions of Capilliposide A and its analogues. nih.govpsu.edu
C-3 Hydroxyl Group: Modification of the C-3 hydroxyl group has been shown to alter cytotoxic potency and selectivity. nih.govpsu.edu For instance, the epimer of a related triterpenoid, where the C-3 hydroxyl orientation is changed, demonstrated decreased cytotoxicity. nih.govpsu.edu Conversely, esterification at this position has, in some cases, led to enhanced activity against certain cancer cell lines. nih.govpsu.edu
C-20 Double Bond: The presence of the C-20 double bond is often crucial for activity. Studies on analogous compounds have shown that reduction of this double bond generally results in inactive derivatives against cancer cell lines. nih.govpsu.edu
C-28 Carboxylic Acid: The carboxylic acid group at the C-28 position is another essential feature for the cytotoxic activity of many triterpenoid saponins (B1172615). Replacement of this group with ester or amide side chains typically leads to a loss of anticancer activity. nih.govpsu.edu However, in the context of anti-HIV activity, the addition of a side chain at C-28 has been a successful strategy for developing potent inhibitors. nih.govpsu.edu
Table 1: Impact of Aglycone Modifications on Biological Activity
| Modification Site | Type of Modification | Observed Effect on Cytotoxicity | Reference |
|---|---|---|---|
| C-3 Hydroxyl | Epimerization | Decreased activity | nih.govpsu.edu |
| C-3 Hydroxyl | Esterification | Enhanced activity in some cases | nih.govpsu.edu |
| C-20 Double Bond | Reduction | Generally inactive derivatives | nih.govpsu.edu |
| C-28 Carboxylic Acid | Ester/Amide substitution | Generally inactive against cancer cells | nih.govpsu.edu |
| C-28 Carboxylic Acid | Side chain addition | Potent anti-HIV activity | nih.govpsu.edu |
Influence of Glycosylation Patterns on Activity
Glycosylation, the attachment of sugar moieties, plays a complex and significant role in the biological profile of Capilliposide A. The type, number, and linkage of these sugars can modulate the compound's bioavailability, stability, and interaction with biological targets. itjfs.comnih.govrapidnovor.com
The nature and placement of the sugar chains are critical factors influencing the biological potency of capilliposides.
Positional Effects: Glycosylation at different positions on the aglycone can have varying effects. For related triterpenoids, glycosylation at the C-3 position has been shown to be particularly important. nih.govpsu.edu For example, certain 3-O-glycosylated derivatives were found to be significantly more potent against cancer cells compared to the parent aglycone. nih.govpsu.edu In contrast, attaching sugar chains at the C-28 position has yielded mixed results; monosaccharide derivatives sometimes show slightly increased cytotoxicity, while larger trisaccharide analogues can be inactive. nih.govpsu.edu
Sugar Moiety Effects: The type of sugar attached also influences activity. For instance, in a study on Capilliposide B, only the 3-O-β-D-glucopyranoside and 3-O-β-D-galactopyranoside derivatives exhibited enhanced antitumor activity. nih.govpsu.edu The removal of sugar groups, or deglycosylation, is a key metabolic process often mediated by gut microbiota, which can convert less active saponins into more potent aglycones. nih.govfrontiersin.orgresearchgate.netfrontiersin.org This suggests that the glycoside form may act as a "natural prodrug." frontiersin.org
Table 2: Influence of Glycosylation on Biological Potency
| Glycosylation Feature | Observation | Impact on Activity | Reference |
|---|---|---|---|
| Position | C-3 Glycosylation | Can significantly increase potency | nih.govpsu.edu |
| C-28 Monosaccharide | Slightly increased cytotoxicity | nih.govpsu.edu | |
| C-28 Trisaccharide | Inactive | nih.govpsu.edu | |
| Sugar Moiety | Specific sugars (e.g., glucopyranoside, galactopyranoside) | Enhanced antitumor activity for Capilliposide B | nih.govpsu.edu |
| Deglycosylation | Removal of sugar moieties by gut microbiota | Can increase bioactivity by releasing the active aglycone | nih.govfrontiersin.orgresearchgate.net |
Comparative SAR with Other Capilliposides (e.g., Capilliposide B, C, D, E, F)
Capilliposides are a family of related triterpenoid saponins isolated from Lysimachia capillipes. researchgate.netnih.gov Comparative studies reveal important structural nuances that dictate their individual biological activities.
Table 3: Comparative Cytotoxicity of Capilliposides
| Compound | Reported Biological Activity | Key Structural Features/Metabolic Notes | Reference |
|---|---|---|---|
| Capilliposide A | Induces cytotoxicity in various cancer cell lines. | Bioactive metabolite of Capilliposide B and C. | researchgate.net |
| Capilliposide B | Significant cytotoxicity against human A-2780 cells. | An epoxy-oleanane saponin (B1150181). Specific glycosylation enhances activity. | nih.govpsu.edunih.gov |
| Capilliposide C | Exhibits cytotoxic activity. | A triterpenoid saponin. | nih.govresearchgate.net |
| Capilliposide D | Isolated from Lysimachia capillipes. | Structure determined by NMR and chemical methods. | researchgate.net |
Advanced Analytical Methodologies for Capilliposide a Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS) for Detection and Quantification
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of Capilliposide A in various biological matrices. Ultra-performance liquid chromatography (UPLC), a high-resolution version of HPLC, when combined with mass spectrometry (UPLC-MS), offers enhanced sensitivity and speed for detecting and quantifying Capilliposide A. hep.com.cnscience.gov
Researchers have developed and validated robust LC-MS/MS methods for the simultaneous quantification of Capilliposide A, alongside its precursors Capilliposide B and C, in mouse tissues. nih.gov These methods are crucial for pharmacokinetic and tissue distribution studies, providing insights into how the compound is absorbed, distributed, metabolized, and excreted. For instance, a reliable bioanalytical method was established with a curve range of 10.0–5000 ng/mL for Capilliposide A in various tissue homogenates, demonstrating high precision and accuracy. nih.gov
In metabolic studies, UPLC-MS platforms have been instrumental in identifying the metabolic products of Capilliposide A in rat plasma, feces, and urine. researchgate.net This allows for a comprehensive understanding of its biotransformation in vivo. The high sensitivity of these techniques enables the detection of metabolites even at very low concentrations. For example, UPLC coupled with a Thermo Scientific Orbitrap 120 mass spectrometer has been used to analyze samples, with specific spray voltages and parameters set for optimal detection. frontiersin.org The fragmentation patterns observed in MS/MS spectra are key to identifying Capilliposide A and its metabolites. The deprotonated molecular ion [M-H]⁻ of Capilliposide A is observed at m/z 1077.6, which fragments into characteristic product ions. nih.gov
The application of UPLC-Triple-TOF/MS (ultrahigh-pressure liquid chromatography-triple time-of-flight mass spectrometry) has further refined the characterization of Capilliposide A metabolites in vivo, contributing to the evaluation of its efficacy in contexts such as colorectal cancer research. chromatographyonline.com
High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD) for Analysis
While LC-MS is highly sensitive, High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) provides a valuable alternative for the analysis of compounds like Capilliposide A that lack a strong UV chromophore. The purity of Capilliposide A, often hydrolyzed from Capilliposide C, has been confirmed to be greater than 98% using HPLC-ELSD methods. mdpi.com
This technique has been successfully employed for the quantitative determination of saponins (B1172615) in Lysimachia capillipes. researchgate.net For instance, a method was developed for the determination of Capilliposide B and C, demonstrating good linearity within specific ranges. researchgate.net HPLC-ELSD is particularly useful in the process of optimizing the preparation of Capilliposide A from its precursors through alkaline hydrolysis, allowing for accurate yield determination. researchgate.netscilit.com The operational parameters of the ELSD, such as the drift tube temperature and gas flow rate, are optimized to achieve the best response for the analyte.
Omics Technologies in Mechanistic Research
Omics technologies, including transcriptomics and metabolomics, have revolutionized the study of the biological mechanisms of Capilliposide A. These approaches provide a global view of the changes occurring within a biological system in response to treatment with the compound.
Transcriptomics for Gene Expression Analysis
Transcriptomics, the study of the complete set of RNA transcripts in a cell, has been used to uncover the molecular pathways affected by Capilliposide A. hep.com.cnresearchgate.net For example, transcriptome analysis was used to screen for potential signaling pathways influenced by Capilliposide A treatment in a dry age-related macular degeneration model, identifying the P53 signaling pathway as a key target. x-mol.net
In another study investigating the effects of Capilliposide A on cisplatin-induced nephrotoxicity, transcriptomics analysis of the renal cortex of mice revealed the upregulation of the expression of ATF4 and CHOP genes. nih.gov This integrative analysis of the transcriptome and metabolome provides novel insights into the protective mechanisms of Capilliposide A. nih.govresearchgate.net
Metabolomics for Endogenous Metabolite Profiling
Metabolomics, the large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms, has been employed to investigate the metabolic profile of Capilliposide A and its impact on endogenous metabolites. hep.com.cnresearchgate.netresearchgate.netfrontiersin.org
LC-MS-based metabolomics is a powerful tool to explore the mechanisms of action of Capilliposide A. researchgate.net For instance, it has been used to study the intervention effect of Capilliposide A on metabolites derived from the intestinal microbiome. frontiersin.org These studies have shown that Capilliposide A can regulate the levels of metabolites such as deoxycholic acid, histamine, and indole-3-acetic acid in the gut microbiota of mice with colitis. frontiersin.orgresearchgate.net
In the context of cisplatin-induced kidney injury, an integrative analysis of transcriptome and metabolome indicated that L-Leucine, involved in valine, leucine, and isoleucine degradation, might be a potential target of Capilliposide A. nih.gov This approach allows for a comprehensive understanding of how Capilliposide A can regulate endogenous metabolites associated with specific metabolic pathways to exert its therapeutic effects. nih.gov The data from these studies are often analyzed using multivariate statistical methods like principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA) to distinguish metabolic changes between different groups. doi.org
Molecular Biology Techniques
To validate the findings from omics studies and to quantify the expression of specific genes of interest, molecular biology techniques are essential.
Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Validation
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR (RT-qPCR), is a widely used technique for the precise quantification of gene expression levels. hep.com.cn It is a crucial tool for validating the results obtained from transcriptomic analyses. plos.orgplos.orgnih.gov
In research on Capilliposide A, qPCR has been used to validate the differential expression of genes identified through transcriptomics. For example, the upregulation of ATF4 and CHOP expression, initially identified by transcriptomics in a study on cisplatin-induced nephrotoxicity, was further confirmed by qPCR. nih.gov This validation step is critical to confirm that the observed changes in gene expression are robust and reproducible. The accuracy of qPCR results heavily relies on the proper selection and validation of reference genes, also known as housekeeping genes, whose expression is stable across different experimental conditions. nih.govbiorxiv.org
Western Blotting for Protein Expression Analysis
Western blotting is a cornerstone technique used to detect and quantify specific proteins within a complex mixture, such as a cell lysate. thermofisher.com This method is instrumental in understanding how Capilliposide A modulates cellular signaling pathways by revealing changes in the expression levels or post-translational modifications (like phosphorylation) of key proteins. thermofisher.comfrontiersin.org
In research on capilliposides, Western blotting has been employed to unravel their molecular mechanisms of action. For instance, studies have shown that capilliposides can induce apoptosis in cancer cells by modulating the expression of proteins involved in cell death pathways. nih.gov In one study, Western blot analysis revealed that treatment with a capilliposide led to the upregulation of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis) and influenced the distribution of the BAX protein to the mitochondria in human nasopharyngeal cancer CNE-2 cells. nih.gov
Furthermore, research into Capilliposide A's effect on age-related macular degeneration demonstrated its ability to inhibit the expression of SIRT1 and p53 proteins, as verified by Western Blot. nih.gov Similarly, studies on related compounds like Capilliposide C have used this technique to show changes in the phosphorylation status of proteins in the EGFR/STAT3 signaling pathway, highlighting the compound's ability to influence critical cancer-related pathways. frontiersin.org
Table 1: Proteins Analyzed by Western Blotting in Capilliposide Research
| Protein | Pathway/Function | Cell Line | Compound | Finding | Reference(s) |
|---|---|---|---|---|---|
| p53 | Apoptosis, Cell Cycle | CNE-2, ARPE-19 | Capilliposide, Capilliposide A | Expression modulated by treatment | nih.govnih.gov |
| PUMA | Apoptosis | CNE-2 | Capilliposide | Upregulated | nih.gov |
| BAX | Apoptosis | CNE-2 | Capilliposide | Mitochondrial distribution increased | nih.gov |
| SIRT1 | Aging, Apoptosis | ARPE-19 | Capilliposide A | Expression inhibited | nih.gov |
| EGFR | Cell Proliferation, Survival | A549-IR | Capilliposide C | Phosphorylation decreased | frontiersin.org |
| STAT3 | Cell Proliferation, Survival | A549-IR | Capilliposide C | Phosphorylation decreased | frontiersin.org |
| p21 | Cell Cycle Arrest | A549-IR | Capilliposide C | Expression increased | frontiersin.org |
| CDC2 | Cell Cycle Progression | A549-IR | Capilliposide C | Phosphorylation increased | frontiersin.org |
| CHK2 | DNA Damage Response | A549-IR | Capilliposide C | Phosphorylation reduced | frontiersin.org |
Advanced Microscopy Techniques (e.g., Transmission Electron Microscopy for Cellular Ultrastructure)
Transmission Electron Microscopy (TEM) is a powerful imaging technique that uses a beam of electrons to visualize the ultrastructure of cells and their components at extremely high resolution. uu.seprotocols.io This allows researchers to observe detailed morphological changes within organelles like mitochondria, the nucleus, and the endoplasmic reticulum, which are often hallmarks of cellular processes like apoptosis or autophagy. austinpublishinggroup.comnih.gov
The process of preparing biological samples for TEM involves several critical steps, including fixation, dehydration, embedding in resin, and sectioning into ultrathin slices. protocols.io These sections are then stained with heavy metals, such as uranyl acetate (B1210297) and lead citrate, to enhance the contrast of different cellular structures before being imaged by the electron microscope. protocols.io
While direct studies employing TEM to observe the effects of Capilliposide A are not prominent in the available literature, its known function in inducing apoptosis suggests that TEM would be an invaluable tool. nih.govnih.gov Researchers could use TEM to visualize the classic ultrastructural features of apoptosis following Capilliposide A treatment, such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. nih.gov Given that capilliposides have been shown to induce autophagy in some cancer cells, TEM could also be used to identify the formation of autophagosomes and autolysosomes, providing definitive evidence of this cellular process. nih.govresearchgate.net
In Vitro Cell Viability and Proliferation Assays (e.g., MTT Assay)
Determining the effect of a compound on cell viability and proliferation is a fundamental step in drug discovery and mechanism-of-action studies. The MTT assay is a widely used colorimetric method for this purpose. abcam.com Its principle relies on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. abcam.com The amount of formazan produced, which can be quantified by measuring its absorbance, is directly proportional to the number of living cells. nih.gov
The MTT assay has been crucial in characterizing the anti-proliferative effects of capilliposides across various cancer cell lines. Research has consistently shown that these compounds inhibit cell proliferation in a dose-dependent manner. nih.govnih.gov For example, a study on non-small cell lung cancer (NSCLC) cell lines demonstrated that Capilliposide significantly decreased cell viability after 24 hours of treatment. nih.gov The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined for several cell lines. nih.gov
Table 2: Anti-proliferative Activity of Capilliposides Determined by MTT Assay
| Compound | Cell Line | Cancer Type | Key Finding | Reference(s) |
|---|---|---|---|---|
| Capilliposide | A549 | Non-small cell lung cancer | IC50 = 4.13 µg/mL | nih.gov |
| Capilliposide | H1299 | Non-small cell lung cancer | IC50 = 3.76 µg/mL | nih.gov |
| Capilliposide | H460 | Non-small cell lung cancer | IC50 = 2.85 µg/mL | nih.gov |
| Capilliposide | CNE-2 | Nasopharyngeal cancer | Dose-dependent inhibition of proliferation | nih.gov |
| Capilliposide C | A549-IR | Ionizing radiation-resistant lung cancer | IC30 ≈ 3.5 µM to 4 µM | nih.gov |
Immunochemical Assays (e.g., ELISA for Inflammatory Mediators)
Immunochemical assays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive and specific methods for detecting and quantifying soluble molecules like cytokines, chemokines, and other inflammatory mediators in biological fluids or cell culture supernatants. yakhak.organogen.net The balance between pro-inflammatory and anti-inflammatory mediators is critical in the inflammatory response, and dysregulation is associated with numerous diseases. thermofisher.com
Capilliposide A is reported to possess anti-inflammatory properties. researchgate.net ELISA is an ideal technique to investigate this activity by measuring the compound's effect on the production of key inflammatory mediators. researchgate.net For instance, research on a capilliposide extract from Lysimachia capillipes demonstrated its ability to inhibit the production of mediators like tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2) in an animal model of inflammation. researchgate.net
In the context of Capilliposide A research, an ELISA could be used to quantify its impact on a panel of pro-inflammatory cytokines such as TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), which are central to the inflammatory cascade. yakhak.orgnih.gov By treating immune cells (like macrophages) or other cell types with an inflammatory stimulus (such as lipopolysaccharide) in the presence or absence of Capilliposide A, researchers can use ELISA to precisely measure the changes in cytokine secretion, thereby elucidating the compound's anti-inflammatory mechanism. yakhak.org
Future Research Trajectories and Methodological Innovations for Capilliposide a
Elucidation of Pharmacological Activities of Biotransformed Metabolites in Animal Models
Capilliposide A is a principal bioactive metabolite of its precursors, Capilliposide B (LC-B) and Capilliposide C (LC-C), which are abundant in Lysimachia capillipes Hemsl. nih.govnih.gov. The biotransformation of these parent compounds, primarily through deglycosylation and esterolysis by intestinal microflora and hepatic esterases, leads to the formation of Capilliposide A and other metabolites. nih.govnih.govresearchgate.net. In vitro studies have confirmed the significant cytotoxic activity of Capilliposide A against various cancer cell lines, including HepG2 human liver cancer cells. nih.govresearchgate.net.
Table 1: Biotransformation of Capilliposide B and C
| Precursor Compound | Primary Metabolic Reactions | Key Bioactive Metabolite |
|---|---|---|
| Capilliposide B (LC-B) | Deglycosylation, Esterolysis | Capilliposide A (LC-A) |
Comprehensive Investigation of Unresolved Molecular Mechanisms
Initial research has begun to shed light on the molecular mechanisms underlying the therapeutic effects of Capilliposide A. Studies have demonstrated its potential in attenuating diabetic nephropathy by modulating the NF-κB/TLR4 and apoptotic pathways. nih.gov. In the context of cancer, Capilliposide A has been shown to induce apoptosis in non-small cell lung cancer cells through the generation of reactive oxygen species (ROS) and activation of the mitochondrial apoptotic pathway. nih.gov.
Despite these advances, a comprehensive understanding of the molecular intricacies of Capilliposide A's action is still lacking. Future investigations should aim to unravel the complete signaling cascades initiated by this compound. Key unresolved questions include the identification of specific upstream receptors or molecular triggers and the full spectrum of downstream effector proteins. For instance, while its role in modulating NF-κB is established, the precise interactions with upstream regulators like Toll-like receptors (TLRs) and the subsequent impact on a wider range of inflammatory and fibrotic genes need further elucidation. nih.gov. Similarly, a deeper dive into the specifics of the mitochondrial-mediated apoptosis, including the precise roles of various Bcl-2 family proteins and caspases, is warranted.
Development of Novel Synthetic Routes and Analogues with Enhanced Research Attributes
To date, the primary source of Capilliposide A for research has been through hydrolysis from its parent compounds, Capilliposide B and C, which are isolated from Lysimachia capillipes. researchgate.net. While effective for laboratory-scale studies, this reliance on natural extraction and semi-synthesis can be a bottleneck for larger-scale research and potential future development. Therefore, the development of novel, efficient total synthetic routes for Capilliposide A is a critical future research trajectory. De novo synthesis would not only ensure a consistent and scalable supply but also open avenues for the creation of novel analogues. hilarispublisher.combeilstein-journals.org.
The synthesis of analogues with enhanced research attributes is a particularly promising area. By systematically modifying the core structure of Capilliposide A, it may be possible to develop derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com. For example, structural modifications could be designed to increase metabolic stability, enhance target binding affinity, or improve membrane permeability. The creation of a library of such analogues would be invaluable for structure-activity relationship (SAR) studies, helping to pinpoint the key structural features responsible for its biological activity. mdpi.com.
Strategies for Overcoming Biological Barriers in Research (e.g., Membrane Permeability)
A significant hurdle in the therapeutic application of many natural products, including saponins (B1172615) like the capilliposides, is their poor oral bioavailability. Research on Capilliposide B and C has indicated that their intestinal absorption is limited, in part due to the action of efflux transporters such as P-glycoprotein (P-gp) and multidrug resistance-associated protein 2 (MRP2). nih.gov. Since Capilliposide A is largely formed from these precursors, strategies to overcome these biological barriers are essential for enhancing its systemic exposure and therapeutic efficacy.
Future research should explore various strategies to enhance the permeability and absorption of capilliposides. One approach is the co-administration with inhibitors of P-gp and MRP2, which has been shown in vitro to significantly increase the transport of Capilliposide B and C across intestinal epithelia. nih.gov. Another promising strategy is the development of novel drug delivery systems, such as nanoparticle formulations or liposomes, which can protect the compound from degradation and facilitate its transport across biological membranes. nih.govresearchgate.net. Furthermore, the synthesis of prodrugs or lipophilic analogues of Capilliposide A could be explored to improve its passive diffusion across the intestinal barrier. nih.gov.
Table 2: Efflux Transporters Affecting Capilliposide B and C Absorption
| Compound | Efflux Transporter | Impact on Permeability |
|---|---|---|
| Capilliposide B (CAPB) | P-glycoprotein (P-gp), MRP2 | Decreased |
Integration of Multi-Omics Data for Systems-Level Understanding
To move beyond a single-target or single-pathway understanding of Capilliposide A's effects, future research should embrace a systems biology approach through the integration of multi-omics data. frontiersin.orgmdpi.com. Technologies such as genomics, transcriptomics, proteomics, and metabolomics can provide a global, unbiased view of the cellular response to Capilliposide A treatment. frontiersin.org. This holistic approach can reveal novel drug targets, uncover previously unknown mechanisms of action, and identify potential biomarkers for predicting therapeutic response.
For example, transcriptomic analysis (e.g., RNA-seq) could identify the full range of genes whose expression is altered by Capilliposide A, providing insights into the broader cellular processes it affects. Proteomics could then validate these findings at the protein level and identify post-translational modifications that are critical for its activity. Meanwhile, metabolomics could reveal changes in cellular metabolism, offering a functional readout of the compound's effects. frontiersin.org. Integrating these diverse datasets can help construct comprehensive network models of Capilliposide A's mechanism of action, providing a deeper, systems-level understanding of its therapeutic potential and potential off-target effects. mdpi.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
